molecular formula C22H24N4O2 B2908486 N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941932-21-4

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2908486
CAS RN: 941932-21-4
M. Wt: 376.46
InChI Key: FKQJDXLRLBAQJX-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Quinoline derivatives are prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates . A new quinoline allied pyrazole analogue was designed using 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one intermediate .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Therapeutic Applications and Mechanistic Insights

  • Tetrahydroisoquinolines (THIQs) in Therapeutics : THIQ derivatives have been extensively researched for their therapeutic activities, showing promising outcomes in drug discovery, particularly for cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the anticancer potential of these compounds. Their applications extend to infectious diseases like malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, demonstrating a broad spectrum of potential therapeutic uses (I. Singh & P. Shah, 2017).

  • Nitrogen Heterocycles in Pharmaceuticals : Nitrogen heterocycles represent a crucial structural component in the development of pharmaceuticals, with a significant portion of FDA-approved drugs containing such frameworks. These compounds are vital for creating drugs with varied therapeutic effects, highlighting their importance in medicinal chemistry and drug design (Edon Vitaku, David T. Smith, & J. T. Njardarson, 2014).

  • Isoquinoline N-oxides and Their Pharmacological Activities : Research on natural isoquinoline alkaloids and their N-oxides from plant species has revealed their antimicrobial, antibacterial, and antitumor activities. These findings suggest that isoquinoline N-oxides alkaloids could serve as leads for novel drug discoveries, underscoring their potential in developing new therapeutic agents with unique mechanisms of action (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2015).

  • Metabolism of Antimalarial Agents : The metabolism of 8-aminoquinoline antimalarial agents, closely related to the structural framework of interest, has been a critical area of study. These compounds' metabolic pathways are of significant interest due to their potential toxic effects in individuals with specific genetic conditions, such as glucose-6-phosphate dehydrogenase deficiency. Understanding the metabolism of these compounds is crucial for developing safer and more effective antimalarial therapies (A. Strother, I. M. Fraser, R. Allahyari, & B. E. Tilton, 1981).

Mechanism of Action

While the specific mechanism of action for “N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is not available, quinoline derivatives are known to exhibit a variety of biological activities. For instance, they have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, and anti-HIV and antitubercular agents .

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-13-19(17-11-7-8-12-18(17)24-15)25-22(28)21(27)23-14-20(26(2)3)16-9-5-4-6-10-16/h4-13,20H,14H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJDXLRLBAQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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